molecular formula C9H7ClN2O2 B1455828 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1179242-59-1

5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B1455828
CAS No.: 1179242-59-1
M. Wt: 210.62 g/mol
InChI Key: SCMNELHOIBQQMD-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzohydrazide with phosphoryl chloride, followed by the addition of sodium azide. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized oxadiazoles.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics and antifungal drugs.

Medicine: In medicinal chemistry, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Preliminary studies have shown that it can inhibit the proliferation of cancer cells and reduce inflammation in animal models.

Industry: In the materials science industry, this compound is used in the development of new polymers and materials with unique properties. Its incorporation into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials.

Comparison with Similar Compounds

  • 5-Chloro-3-methyl-1,2,4-oxadiazole
  • 3-(3-Methoxyphenyl)-1,2,4-oxadiazole
  • 5-Chloro-3-phenyl-1,2,4-oxadiazole

Comparison: Compared to similar compounds, 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole stands out due to its unique combination of a chloro group and a methoxyphenyl group. This combination enhances its biological activity and makes it more versatile in various applications. For example, the presence of the methoxy group can increase the compound’s solubility and bioavailability, while the chloro group can enhance its reactivity in chemical reactions.

Properties

IUPAC Name

5-chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-13-7-4-2-3-6(5-7)8-11-9(10)14-12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMNELHOIBQQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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